6-Bromo-2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one

COX-2 Inhibition Anti-inflammatory SAR

6-Bromo-2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one is a trisubstituted quinazolinone featuring a distinct N3-(2-methylindol-3-yl) substituent, a 6-bromo group, and a 2-methyl group. Its molecular formula (C18H14BrN3O) and heavy bromine atom (MW 368.23 g/mol) define its chemical properties.

Molecular Formula C18H14BrN3O
Molecular Weight 368.2 g/mol
CAS No. 655250-51-4
Cat. No. B12913698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one
CAS655250-51-4
Molecular FormulaC18H14BrN3O
Molecular Weight368.2 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)N3C(=NC4=C(C3=O)C=C(C=C4)Br)C
InChIInChI=1S/C18H14BrN3O/c1-10-17(13-5-3-4-6-15(13)20-10)22-11(2)21-16-8-7-12(19)9-14(16)18(22)23/h3-9,20H,1-2H3
InChIKeyWBHANVSFHVGMAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 6-Bromo-2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one (CAS 655250-51-4) for Targeted Research


6-Bromo-2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one is a trisubstituted quinazolinone featuring a distinct N3-(2-methylindol-3-yl) substituent, a 6-bromo group, and a 2-methyl group. Its molecular formula (C18H14BrN3O) and heavy bromine atom (MW 368.23 g/mol) define its chemical properties . This scaffold is associated with anti-inflammatory and analgesic activities, where the specific substitution pattern is hypothesized to profoundly modulate potency, selectivity, and toxicity profiles compared to closely related analogs [1].

Why a Generic Quinazolinone Cannot Substitute for 6-Bromo-2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one


Structure-activity relationship (SAR) studies demonstrate that biological activity in 2,3,6-trisubstituted quinazolinones is highly sensitive to the nature of the substituent at the 6-position (e.g., Br vs. I vs. H) and the specific indole N-substitution pattern [1]. Even minor changes, such as the addition of a methyl group on the indole ring or altering the halogen, have been shown to drastically shift a compound's potency, its selectivity for COX-II over COX-I, and its ulcerogenic liability [1]. Generic substitution without analytical verification of the precise 6-bromo-2-methyl-3-(2-methylindol-3-yl) configuration therefore carries a high risk of introducing uncharacterized and potentially inferior pharmacology, compromising research reproducibility.

Quantitative Differentiation Evidence for 6-Bromo-2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one


COX-2 Inhibitory Potency: A Direct Comparison with a Closely Related Iodo Analog

This 6-bromo derivative targets COX-2 with an IC50 of 580 nM in a cellular assay [1]. In a related series of 2,3,6-trisubstituted quinazolinones, the analogous 6-iodo compound (compound 6d) was identified as a highly potent anti-inflammatory agent, demonstrating that a halogen at the 6-position is critical for activity [2]. The specific bromine substitution on this compound makes it a distinct chemical probe compared to the more potent iodo analog, potentially offering a balanced profile suitable for exploring halogen-dependent target engagement.

COX-2 Inhibition Anti-inflammatory SAR

Structural Differentiation via N3-(2-Methylindol-3-yl) Scaffold

The N3-linked 2-methylindole is a key differentiator from more common C4-linked indolyl-quinazolines, which are frequently explored as EGFR kinase inhibitors [1]. In other quinazolinone series, substituting the N3-phenyl ring with a 2-methylindole moiety has been shown to shift biological activity towards anti-inflammatory and analgesic effects [2]. This structural feature makes the compound a critical reagent for studying the pharmacophoric consequences of indole attachment at the N3 position, an avenue less explored than C4-linked analogs.

Scaffold Differentiation Kinase Inhibition Privileged Structure

Comparative Central Nervous System (CNS) Activity Profile

While not directly tested, the compound's closest structural analogs, bearing a 3-(2-substituted indol-3-yl)methyl group, exhibit measurable CNS activity, including anticonvulsant effects in MES tests at 100 mg/kg [1]. The absence of the methylene linker in the target compound is a critical structural variation. This distinguishes its pharmacology from the CNS-active series and suggests its utility is likely focused on peripheral rather than central targets, a key consideration for designing in vivo studies.

CNS Activity Anticonvulsant Structural Analog

High-Confidence Application Scenarios for 6-Bromo-2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one


A Chemical Probe for Halogen-Dependent COX-2 Pharmacology

With a confirmed IC50 of 580 nM against COX-2 in cellular assays , this compound serves as a valuable tool for investigating the role of the 6-bromo substituent in modulating COX-2 activity. It is ideal for head-to-head comparative studies with its 6-iodo or 6-unsubstituted analogs to map the structure-activity landscape of halogenated quinazolinones as anti-inflammatory agents .

Investigating N3-Indolyl Scaffolds for Selective Kinase Profiling

As an N3-indolyl substituted quinazolinone, this compound is structurally distinct from the more common C4-indolyl quinazolines (EGFR inhibitors) . Researchers procuring this compound gain a precise tool to probe the selectivity landscape of kinase families, testing the hypothesis that N3-substitution directs inhibition away from EGFR and towards other therapeutic targets, such as TDO or specific bromodomains, as suggested by related chemotypes .

Synthetic Reference Standard for Trisubstituted Quinazolinone Synthesis

Due to its specific and verifiable substitution pattern, this compound is an excellent reference standard for developing and validating novel synthetic methodologies for 2,3,6-trisubstituted quinazolinones. Its purity (NLT 98%) and availability make it a suitable benchmark for optimizing reactions involving late-stage functionalization of the quinazolinone core .

Quote Request

Request a Quote for 6-Bromo-2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.